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Foreword: Unveiling the Supramolecular
Architecture of a Bio-significant Scaffold
N-arylacetamides are a cornerstone in the synthesis of a vast array of medicinal, agrochemical,

and pharmaceutical compounds.[1][2] Their chemical versatility and biological relevance make

a thorough understanding of their solid-state structure paramount for predicting and tuning their

physicochemical properties. This guide provides a comprehensive analysis of the molecular

and supramolecular architecture of 2-Chloro-N-(4-methoxyphenyl)acetamide (C₉H₁₀ClNO₂),

a molecule of significant interest. By delving into its crystal structure, we gain critical insights

into the non-covalent interactions that govern its packing, which in turn influence properties

such as solubility, stability, and bioavailability. This document serves as a technical resource,

elucidating the causal relationships between molecular conformation, intermolecular forces,

and the resulting three-dimensional crystal lattice.
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The molecular structure of 2-Chloro-N-(4-methoxyphenyl)acetamide reveals a nuanced

interplay of steric and electronic effects that dictate its overall conformation.[1][2][3]

Planarity and Torsional Strain
The molecule exhibits a distinct conformational preference. The methoxy group lies nearly

coplanar with the phenyl ring, as evidenced by the C7—C6—O2—C9 torsion angle of

approximately -174.61°.[1][2] This planarity suggests significant resonance stabilization

between the methoxy group's lone pair and the aromatic system.

In stark contrast, the acetamido group is considerably twisted out of the phenyl ring's plane,

with a dihedral angle of about 28.87°.[1][2][3] This deviation from planarity is a critical structural

feature, likely arising from steric hindrance between the chloroacetyl group and the aromatic

ring. The nitrogen atom of the amide group (N1) maintains a planar sp² hybridization, with the

sum of the angles around it being 360.0°.[1][2]

The conformation about the C1-C2 bond is described as a +synclinal (+gauche) conformation,

with a Cl1—C1—C2—O1 torsion angle of 52.89°.[2]

Part 2: The Supramolecular Symphony: Crystal
Packing and Intermolecular Interactions
The crystal packing of 2-Chloro-N-(4-methoxyphenyl)acetamide is a masterclass in the

cooperative nature of non-covalent interactions, resulting in a stable, three-dimensional lattice.

[1][3] The key interactions are detailed below.

Hydrogen Bonding Network
A robust network of hydrogen bonds forms the primary scaffolding of the crystal structure.

N—H⋯O Hydrogen Bonds: These are the most prominent interactions, where the amide

hydrogen (N1—H1) forms a hydrogen bond with the carbonyl oxygen (O1) of an adjacent

molecule.[1][2] These interactions link the molecules into helical chains that propagate along

the crystallographic 2₁ axes.[1][2]

C—H⋯O Hydrogen Bonds: Weaker C—H⋯O interactions further stabilize the structure.

Specifically, a hydrogen atom on the chloroacetyl group (C1—H1A) interacts with the
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methoxy oxygen (O2) of a neighboring molecule, linking the aforementioned helical chains to

form layers parallel to the ab plane.[1][2]

C—H⋯Cl Hydrogen Bonds: These interactions play a crucial role in connecting the layers of

molecules. A hydrogen atom on the phenyl ring (C4—H4) forms a weak hydrogen bond with

the chlorine atom (Cl1) of an adjacent molecule, thus extending the structure into three

dimensions.[1][2]

C—H⋯π Interactions
Further contributing to the three-dimensional assembly are C—H⋯π(ring) interactions.[1][3]

Specifically, a hydrogen atom from a methoxy group (C9—H9B) interacts with the π-system of

the phenyl ring of a neighboring molecule.[1][2]

Absence of π–π Stacking
It is noteworthy that despite the presence of aromatic rings, there are no significant π–π

stacking interactions observed in the crystal structure. The shortest distance between parallel

phenyl rings is 5.1075 Å, which is too great for effective π–π stacking.[1][2]

Hirshfeld Surface Analysis: A Quantitative View of
Intermolecular Contacts
Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular interactions.

The major contributors to the crystal packing are:

C⋯H/H⋯C interactions: 33.4%[1][3]

Cl⋯H/H⋯Cl interactions: 20%[3]

O⋯H/H⋯O interactions: 19.5%[3]

This analysis underscores the predominance of hydrogen-based contacts in stabilizing the

crystal lattice.

Part 3: Experimental and Crystallographic Data
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The structural elucidation of 2-Chloro-N-(4-methoxyphenyl)acetamide was achieved through

single-crystal X-ray diffraction.

Synthesis and Crystallization Protocol
The synthesis of the title compound is achieved through the reaction of 4-methoxyaniline with

chloroacetyl chloride in acetic acid, followed by precipitation and recrystallization from ethanol.

[1][2]

Step-by-Step Synthesis:

Dissolve 0.047 mol of 4-methoxyaniline in 40 mL of pure acetic acid in an ice bath.

Add chloroacetyl chloride (0.047 mol) portionwise while stirring.

After the reaction, add a 35 mL solution of sodium acetate. A solid precipitate will form after

approximately 30 minutes of stirring at room temperature.

Filter the resulting solid and wash it with cold water.

Dry the solid and recrystallize it from ethanol to obtain colorless crystals of 2-Chloro-N-(4-
methoxyphenyl)acetamide.

Crystallographic Data Summary
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Parameter Value

Chemical Formula C₉H₁₀ClNO₂

Molecular Weight 199.63 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 11.3149 (13)

b (Å) 10.0120 (12)

c (Å) 8.9860 (18)

β (°) 99.60 (3)

Volume (Å³) 842.7 (3)

Z 4

Temperature (K) 293 (2)

Radiation Mo Kα (λ = 0.71073 Å)

Note: Specific crystallographic parameters such as R-factor are detailed in the primary

literature.[4]

Part 4: Visualizing the Structural Landscape
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Caption: Workflow for the synthesis and structural analysis of 2-Chloro-N-(4-
methoxyphenyl)acetamide.
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Caption: Diagram of the key intermolecular interactions in the crystal packing of the title

compound.

Conclusion
The solid-state architecture of 2-Chloro-N-(4-methoxyphenyl)acetamide is defined by a

twisted molecular conformation and a sophisticated three-dimensional network of N—H⋯O, C

—H⋯O, C—H⋯Cl, and C—H⋯π interactions. This detailed structural understanding is

fundamental for drug development professionals and researchers, as it provides a rational

basis for modulating the solid-state properties of this important class of compounds. The
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insights presented herein are crucial for formulation science, polymorphism screening, and the

rational design of new N-arylacetamide derivatives with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1362473?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9260361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9260361/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9260361/
https://journals.iucr.org/e/issues/2022/07/00/vm2264/vm2264.pdf
https://www.researchgate.net/publication/361151274_Crystal_structure_and_Hirshfeld_surface_analysis_of_2-chloro-N-4-meth-oxy-phen-ylacetamide
https://www.researchgate.net/publication/49725634_2-Chloro-N-4-fluoro-phen-ylacetamide
https://www.benchchem.com/product/b1362473#molecular-structure-and-crystal-packing-of-2-chloro-n-4-methoxyphenyl-acetamide
https://www.benchchem.com/product/b1362473#molecular-structure-and-crystal-packing-of-2-chloro-n-4-methoxyphenyl-acetamide
https://www.benchchem.com/product/b1362473#molecular-structure-and-crystal-packing-of-2-chloro-n-4-methoxyphenyl-acetamide
https://www.benchchem.com/product/b1362473#molecular-structure-and-crystal-packing-of-2-chloro-n-4-methoxyphenyl-acetamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1362473?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

